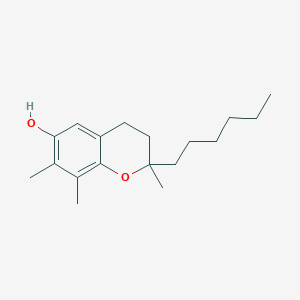
4-(1-adamantyl)-2-amino-4-(4-methoxyphenyl)-1H-imidazol-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1-adamantyl)-2-amino-4-(4-methoxyphenyl)-1H-imidazol-5-one is a complex organic compound that features an adamantyl group, an imidazole ring, and a methoxyphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-adamantyl)-2-amino-4-(4-methoxyphenyl)-1H-imidazol-5-one typically involves multiple steps. One common method starts with the preparation of 1-adamantylamine, which is then reacted with 4-methoxybenzaldehyde to form an intermediate Schiff base. This intermediate is subsequently cyclized with glyoxal to yield the desired imidazole derivative. The reaction conditions often involve the use of solvents like ethanol or methanol and may require heating to facilitate the cyclization process .
Industrial Production Methods
the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .
Analyse Chemischer Reaktionen
Types of Reactions
4-(1-adamantyl)-2-amino-4-(4-methoxyphenyl)-1H-imidazol-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction can lead to the formation of amine derivatives .
Wissenschaftliche Forschungsanwendungen
4-(1-adamantyl)-2-amino-4-(4-methoxyphenyl)-1H-imidazol-5-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials with unique structural properties.
Wirkmechanismus
The mechanism of action of 4-(1-adamantyl)-2-amino-4-(4-methoxyphenyl)-1H-imidazol-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantyl group provides steric bulk, which can enhance binding affinity to these targets. The imidazole ring can participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Adapalen: Eine ähnliche Verbindung mit einer Methoxyphenylgruppe und einer Adamantylgruppe, die in der Dermatologie eingesetzt wird.
Memantin: Ein weiteres Adamantylderivat, das zur Behandlung der Alzheimer-Krankheit eingesetzt wird.
Einzigartigkeit
4-(1-Adamantyl)-2-Amino-4-(4-Methoxyphenyl)-1H-Imidazol-5-on ist aufgrund seiner Kombination einer Adamantylgruppe mit einem Imidazolring einzigartig, die ihm besondere chemische und biologische Eigenschaften verleiht. Diese Kombination ist in anderen Verbindungen nicht üblich, was es zu einem wertvollen Molekül für Forschung und Entwicklung macht .
Eigenschaften
Molekularformel |
C20H25N3O2 |
|---|---|
Molekulargewicht |
339.4 g/mol |
IUPAC-Name |
4-(1-adamantyl)-2-amino-4-(4-methoxyphenyl)-1H-imidazol-5-one |
InChI |
InChI=1S/C20H25N3O2/c1-25-16-4-2-15(3-5-16)20(17(24)22-18(21)23-20)19-9-12-6-13(10-19)8-14(7-12)11-19/h2-5,12-14H,6-11H2,1H3,(H3,21,22,23,24) |
InChI-Schlüssel |
SLKPWBHOCHYIOZ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C2(C(=O)NC(=N2)N)C34CC5CC(C3)CC(C5)C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(3R)-3-(Hydroxymethyl)piperidin-1-yl]butan-1-one](/img/structure/B12518981.png)
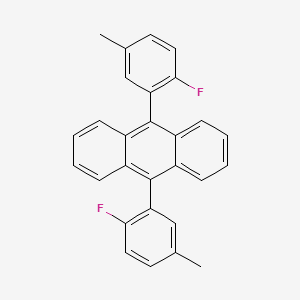
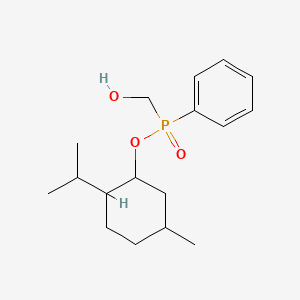

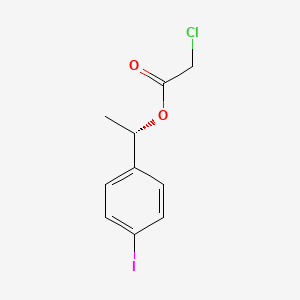
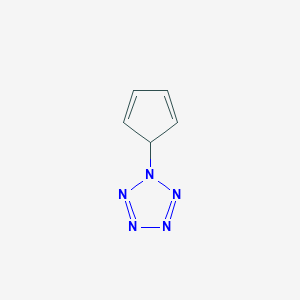
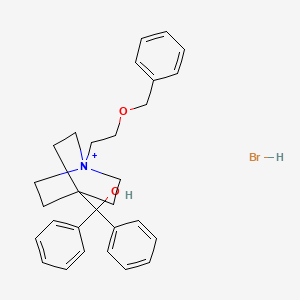
![{6-[2-(3,4-Dihydroxyphenyl)ethoxy]-3,5-dihydroxy-4-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy]oxan-2-yl}methyl 3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B12519022.png)
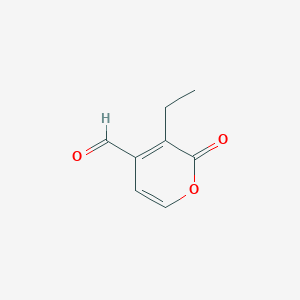
![Methyl 3-amino-4-[2-(2-aminophenoxy)ethoxy]benzoate](/img/structure/B12519040.png)

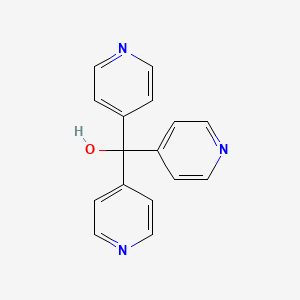
![Benzoic acid, 3-[3-(1,3-benzodioxol-5-yl)-2-oxo-1-imidazolidinyl]-](/img/structure/B12519052.png)
